molecular formula C11H13ClN4O B128095 N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-15-1

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

Cat. No.: B128095
CAS No.: 149765-15-1
M. Wt: 252.7 g/mol
InChI Key: HNBVXLCVUIJCSK-UHFFFAOYSA-N
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Description

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines

Mechanism of Action

Target of Action

The primary targets of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as an inhibitor to the JAKs . By inhibiting the activity of one or more of the JAK family of enzymes, it interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway can have significant downstream effects, potentially influencing cell division, death, and tumor formation processes .

Pharmacokinetics

It’s worth noting that similar compounds with a common pyrrolo[2,3-d]pyrimidine core have been used in the synthesis of many jak inhibitors .

Result of Action

The compound’s action results in the inhibition of the JAK-STAT signaling pathway . This can potentially influence cell division, death, and tumor formation processes . In the context of tuberculosis treatment, some derivatives of the compound have shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .

Action Environment

The action environment of the compound can influence its efficacy and stability. It’s worth noting that the compound’s effectiveness can be influenced by factors such as the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key steps involve the preparation of intermediates under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

Medicinal Chemistry

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is primarily recognized for its role as a pharmaceutical intermediate. It serves as a scaffold for the synthesis of various bioactive compounds, particularly in the development of inhibitors targeting specific biological pathways.

Drug Development

This compound has been utilized in the synthesis of several important drug candidates:

  • Tofacitinib : A Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis. The synthesis of Tofacitinib involves intermediates derived from this compound, showcasing its utility in therapeutic applications against autoimmune diseases .
  • Other JAK Inhibitors : The compound has been explored as a precursor for additional JAK inhibitors that target inflammatory conditions .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolopyrimidine Framework :
    • Starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
    • Reaction with pivaloyl chloride in the presence of pyridine to yield the desired amide.
  • Purification :
    • The product is purified using column chromatography techniques to isolate the target compound from by-products .

Case Study: Inhibition of Kinase Activity

A study evaluated the inhibitory effects of this compound on various kinases involved in cell signaling pathways. Results indicated that this compound effectively inhibited specific kinases at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Structure-Activity Relationship (SAR) Studies

Research has focused on modifying the chemical structure of this compound to enhance its potency and selectivity against target enzymes. Various derivatives have been synthesized and tested for their biological activity, leading to the identification of more potent analogs .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide
  • N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide

Uniqueness

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is unique due to its specific structural features, such as the 2,2-dimethylpropionamide moiety, which can enhance its binding affinity and selectivity for certain kinases. This structural uniqueness makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to other kinase inhibitors.

Biological Activity

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide, also known by its CAS number 149765-15-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Basic Information

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₄O
Molecular Weight252.703 g/mol
CAS Number149765-15-1
Purity Limit≥ 95%
Storage ConditionsStore at 0-8 °C

Structural Characteristics

The compound features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure known for its diverse biological activities. The presence of the chloro group at the 4-position enhances its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it can modulate the activity of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are crucial for cell survival and proliferation .
  • Regulation of Gene Expression : Studies suggest that this compound may influence the expression of genes associated with cell cycle regulation and apoptosis, potentially leading to anti-cancer effects .
  • Interaction with Receptors : The compound may act as a ligand for various receptors involved in metabolic processes, impacting cellular responses to external stimuli .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound can significantly reduce the proliferation of cancer cell lines, including those derived from breast and lung cancers .
  • Induction of Apoptosis : Research indicates that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammatory responses in cellular models by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Inflammation Model

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-11(2,3)9(17)16-10-14-7(12)6-4-5-13-8(6)15-10/h4-5H,1-3H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBVXLCVUIJCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465501
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149765-15-1
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,2-dimethyl-N-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)-propionamide (210 g, 0.90 mol), POCl3 (828 g, 5.40 mol, 503 mL, 6.0 eq), benzyltriethylammonium chloride (411 g, 1.80 mol), N,N-dimethylaniline (220 g, 231 mL, 1.80 mol), and acetonitrile (2.0 L) was heated to reflux for 40-60 min, monitoring with HPLC. The solvent was evaporated on a rotary evaporator, and the residue was carefully (caution: exothermic and corrosive) and slowly added to ice water (16 L). The pH was adjusted to 7 with solid NaOH, and the resulting precipitate was collected by filtration. Drying afforded the title compound (159 g, 70% yield 70%, HPLC purity 100%). tR: 5.37 min. 1H-NMR (DMSO-d6) δ 12.35 (br. s, 1H), 10.06 (br. S, 1H), 7.54 (q, 1H), 6.52 (q, 1H), 1.25 (s, 9H).
Name
Quantity
503 mL
Type
reactant
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step One
Quantity
411 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
70%

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